molecular formula C8H6N2 B13965940 1H-Azireno[2,3-a]indolizine CAS No. 245447-88-5

1H-Azireno[2,3-a]indolizine

Cat. No.: B13965940
CAS No.: 245447-88-5
M. Wt: 130.15 g/mol
InChI Key: AIKMRTXZNROLLS-UHFFFAOYSA-N
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Description

1H-Azireno[2,3-a]indolizine is a sophisticated N-fused heterocyclic compound of significant interest in advanced chemical research. This structure is based on the indolizine scaffold, a framework known for its versatile applications in medicinal chemistry and materials science . Indolizine derivatives are widely investigated for their diverse biological activities, which include serving as phosphatase and aromatase inhibitors , exhibiting antibacterial effects against mycobacterium tuberculosis , and demonstrating antitumor and antimycobacterial properties . The specific fusion with an azirine ring in this compound is expected to confer unique electronic properties and reactivity, making it a valuable building block for developing novel pharmacologically active agents or functional organic materials, such as fluorescent probes . Researchers utilize this compound as a key intermediate in heterocyclic synthesis and for exploring structure-activity relationships in drug discovery programs. Its mechanism of action is highly dependent on the specific research context but often involves interactions with enzymatic targets or modulation of photophysical properties. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

245447-88-5

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

1H-azirino[2,3-a]indolizine

InChI

InChI=1S/C8H6N2/c1-2-4-10-5-6-8(9-6)7(10)3-1/h1-5,9H

InChI Key

AIKMRTXZNROLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN2C=C1)N3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Azireno 2,3 a Indolizine and Its Derivatives

Strategies for the Stereocontrolled Construction of the Aziridine (B145994) Moiety within Fused Systems

Intramolecular Cyclization Approaches to the Aziridine Ring

One plausible strategy for the formation of the aziridine ring involves the intramolecular cyclization of a suitably functionalized indolizine (B1195054) precursor. This approach would entail the prior synthesis of an indolizine derivative bearing a nitrogen-containing functional group and a leaving group in a cis-relationship on the C1 and C2 positions of the indolizine core.

A hypothetical reaction pathway could involve the synthesis of a 1-amino-2-hydroxyindolizine derivative. Activation of the hydroxyl group, for instance, through conversion to a mesylate or tosylate, would facilitate nucleophilic attack by the adjacent amino group to furnish the aziridine ring. The stereochemical outcome of this cyclization would be dependent on the stereochemistry of the starting di-substituted indolizine.

Table 1: Hypothetical Intramolecular Aziridination Precursors and Conditions

Precursor Activating Reagent Proposed Base Potential Product
(1R,2S)-1-Amino-2-hydroxy-1,2-dihydroindolizine Methanesulfonyl chloride Triethylamine Stereochemically defined 1H-Azireno[2,3-a]indolizine

Note: This table is illustrative of potential synthetic routes and is not based on published experimental data for this specific ring system.

Intermolecular Aziridination Reactions Preceding Indolizine Annulation

An alternative approach involves the intermolecular aziridination of a precursor that can subsequently be converted to the indolizine ring system. For example, a substituted pyridine (B92270) bearing an alkenyl side chain could undergo aziridination. The resulting aziridinated pyridine derivative could then be subjected to cyclization conditions to form the fused indolizine core.

Transition metal-catalyzed aziridination reactions, using catalysts based on rhodium, copper, or iron, are well-established for the stereocontrolled synthesis of aziridines from olefins. The choice of catalyst and nitrogen source (e.g., a sulfonyl azide (B81097) or an iminoiodinane) would be critical in controlling the stereoselectivity of the aziridination step.

Methodologies for the Formation of the Indolizine Core Fused to an Aziridine Ring

The construction of the indolizine nucleus is a well-explored area of heterocyclic chemistry. However, the fusion of this system to a pre-existing or concurrently formed aziridine ring requires careful consideration of reaction compatibility and potential side reactions.

One-Pot Cyclization and Tandem Reaction Sequences

The development of a one-pot or tandem reaction sequence for the synthesis of this compound would be highly desirable from an efficiency standpoint. A hypothetical tandem reaction could involve the reaction of a pyridinium (B92312) ylide with a suitable 2H-azirine derivative. This [3+2] cycloaddition would, in principle, directly generate the fused aziridino-indolizine skeleton. The regioselectivity and stereoselectivity of such a cycloaddition would be key challenges to overcome.

Table 2: Potential Tandem Reaction Components for this compound Synthesis

Pyridinium Ylide Precursor 2H-Azirine Derivative Potential Catalyst Expected Outcome
N-(cyanomethyl)pyridinium chloride 2-phenyl-2H-azirine-3-carboxylate - Substituted this compound derivative

Note: This table represents theoretical reaction partnerships and is not based on experimentally verified syntheses of the target compound.

Stepwise Construction of the Indolizine System

A more conventional, stepwise approach would involve the initial synthesis of a functionalized aziridine which is then elaborated to form the indolizine ring. For instance, a 2-vinylaziridine (B1254788) could be synthesized and subsequently reacted with a pyridine derivative in a reaction analogous to the Tschitschibabin reaction, leading to the formation of the indolizine ring. The stability of the aziridine ring under the conditions required for indolizine synthesis would be a primary concern in this approach.

Asymmetric and Enantioselective Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically pure this compound is a significant challenge that could be addressed through various asymmetric strategies. The use of chiral catalysts in either the aziridination or the indolizine formation step could induce enantioselectivity.

For instance, in an intermolecular aziridination approach, the use of a chiral ligand on the metal catalyst could afford an enantioenriched aziridine precursor. Subsequent cyclization to the indolizine would then yield a chiral final product. Alternatively, a chiral auxiliary attached to the starting material could direct the stereochemical outcome of the key bond-forming reactions.

Another potential avenue is the kinetic resolution of a racemic mixture of a key intermediate or the final product. Enzymatic resolutions or resolutions using chiral chromatography could be employed to separate the enantiomers.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds reversibly incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the formation of a desired stereoisomer with high diastereoselectivity. wikipedia.org For the synthesis of an enantiopure azirenoindolizine derivative, a chiral auxiliary could be appended to an indolizine precursor to control the facial selectivity of an aziridination reaction.

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and sulfinamides. wikipedia.orgnih.gov For instance, an indolizine bearing a carboxylic acid functionality could be converted into an amide with an enantiopure amino alcohol-derived auxiliary. The resulting chiral center would then bias the approach of the aziridinating agent to one face of a strategically placed double bond on the indolizine ring.

One potential strategy involves the use of enantiopure aryl-sulfinamides. nih.gov These auxiliaries have proven effective in the asymmetric synthesis of various N-heterocycles, including aziridines. nih.gov A plausible route could involve the reaction of an appropriate indolizine-derived imine with a sulfinamide auxiliary, followed by a diastereoselective addition of a carbene or carbenoid equivalent to form the aziridine ring. The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched azirenoindolizine product.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryAuxiliary TypePotential Application in Azirenoindolizine SynthesisKey Advantages
Evans Oxazolidinone Amino alcohol-derivedControl of alkylation or acylation on an indolizine side chain to set a stereocenter prior to cyclization/aziridination.High diastereoselectivity in aldol (B89426) and alkylation reactions; well-established protocols. wikipedia.org
(R/S)-tert-Butanesulfinamide SulfinamideCondensation with an indolizine-based ketone/aldehyde to form a chiral sulfinylimine, directing subsequent nucleophilic attack or cyclization.Broad applicability for amine synthesis; stable and easily removed auxiliary. nih.gov
(1R,2S)-Pseudoephedrine Amino alcohol-derivedFormation of a chiral amide with an indolizine carboxylate to direct diastereoselective reactions on the indolizine core.Commercially available in both enantiomeric forms; high diastereoselectivity.
Camphorsultam Sulfonamide-derivedSimilar to oxazolidinones, used to control stereochemistry in various C-C bond-forming reactions on an indolizine precursor.Highly crystalline derivatives aid in purification; effective in a range of reactions.

Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Syntheses

Direct catalytic asymmetric synthesis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Both organocatalysis and transition-metal catalysis have been extensively developed for the enantioselective synthesis of aziridines and the functionalization of N-heterocycles.

Asymmetric Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net For the synthesis of azirenoindolizines, an organocatalytic approach could involve the C3-functionalization of the indolizine ring. rsc.org For example, a Brønsted acid-catalyzed C3-alkylation of an indolizine with a suitable electrophile could be rendered asymmetric using a chiral phosphoric acid catalyst. rsc.org Another approach is the asymmetric aziridination of an unsaturated indolizine precursor. Chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully employed in the asymmetric aziridination of α,β-unsaturated aldehydes, providing a potential route to the azireno-fused system if a suitable indolizine-based substrate were designed. mdpi.com

Metal-Catalyzed Enantioselective Syntheses Transition metal catalysis is a dominant strategy for aziridination reactions. Various metals, including rhodium, copper, nickel, and iron, have been shown to effectively catalyze the transfer of a nitrene group to an olefin. nih.govresearchgate.netthieme-connect.de A planar chiral rhodium indenyl catalyst has been reported for the enantioselective aziridination of unactivated terminal alkenes, a method that could be adapted for an indolizine substrate bearing a vinyl group. nih.gov Similarly, nickel-catalyzed systems have enabled the asymmetric synthesis of spiro-aziridine oxindoles, demonstrating the potential for constructing complex fused systems. thieme-connect.de

Furthermore, chiral-at-metal complexes have been used for the highly enantioselective conjugate addition of indolizines to unsaturated ketones. rsc.org A rhodium-based catalyst, for instance, achieved excellent yields (85–98%) and enantioselectivities (95%–>99% ee) in these reactions, highlighting a powerful method for the asymmetric functionalization of the indolizine core, which could be a key step in a multi-step synthesis of the target molecule. rsc.org

Table 2: Selected Catalytic Systems for Asymmetric Aziridination and Indolizine Functionalization

Catalyst / Ligand SystemReaction TypeSubstrate ExampleYield (%)ee (%) / dr
Δ-Rh1 Complex Conjugate AdditionIndolizine + Acyl Imidazole85 - 9895 - >99
Ni(ClO₄)₂·6H₂O / Pyridine-oxazoline ligand Aza-Michael/Ring ClosureMethyleneoxindoleup to 93up to 92
Rh(III) Indenyl Complex AziridinationUnactivated Alkeneup to 88up to 99
Diarylprolinol Silyl Ether Organocatalytic Aziridinationα,β-Unsaturated Aldehyde55 - 85up to 94

Sustainable and Green Chemistry Approaches in Azirenoindolizine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like azirenoindolizines.

Development of Eco-Friendly Catalytic Systems

A key aspect of green chemistry is the replacement of toxic and expensive heavy metal catalysts with more environmentally benign alternatives. This includes the use of earth-abundant metals or entirely metal-free catalytic systems.

Recent research has demonstrated catalyst-free approaches for the synthesis of multifunctionalized aziridines from simple starting materials like α-diazoesters and nitrosoarenes. acs.org Other methods have utilized visible light to promote the aziridination of olefins without any metal or photocatalyst, generating sodium chloride as the only byproduct. rsc.org Furthermore, metal-free electrochemical methods have been developed for synthesizing N-H aziridines from alkenes and ammonia, using a simple iodide catalyst. rsc.org In the context of the indolizine core, iron-catalyzed multicomponent reactions have provided efficient routes to substituted indolizines, offering a cheaper and less toxic alternative to noble metal catalysts. researchgate.net Such eco-friendly systems reduce environmental burden and often simplify product purification.

Solvent-Minimizing and Bio-Based Reaction Media

Solvents account for a significant portion of the waste generated in chemical synthesis. researchgate.net Therefore, reducing or replacing conventional volatile organic compounds (VOCs) is a major goal of green chemistry.

Solvent-Free Reactions: Performing reactions under solvent-free conditions is an ideal approach, as it eliminates solvent waste entirely. rsc.org For example, base-promoted cyclization of 1,2-vicinal haloamines to form aziridines can be achieved in quantitative yield by simply grinding the reactants together at room temperature. mdpi.com Similarly, the synthesis of N-phenyl aziridine has been achieved under solvent-free conditions using microwave irradiation and a clay-based catalyst (Maghnite). primescholars.com

Table 3: Comparison of Conventional vs. Green Solvents

Conventional SolventGreen/Bio-Based AlternativeSourceKey Advantages of Alternative
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Biomass (e.g., levulinic acid)Lower toxicity, higher boiling point, derived from renewable resources.
Toluene p-Cymene Terpenes (e.g., from pine or eucalyptus)Biodegradable, lower toxicity profile, high boiling point. core.ac.uk
N,N-Dimethylformamide (DMF) Cyrene™ (dihydrolevoglucosenone) CelluloseBiodegradable, low toxicity, high polarity, derived from waste biomass. utwente.nl
Acetonitrile Ethanol/Water mixtures Biomass FermentationLow toxicity, readily available, biodegradable, safe. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 1h Azireno 2,3 a Indolizine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For a novel heterocyclic system such as 1H-Azireno[2,3-a]indolizine, a complete NMR analysis would be crucial for confirming its unique fused-ring structure and determining the connectivity of its atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Connectivity and Stereochemistry

To date, no multi-dimensional NMR data for this compound has been published in the scientific literature. Hypothetically, a full suite of 2D NMR experiments would be required for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton (H-H) coupling networks within the indolizine (B1195054) portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity across the entire fused-ring system, including the azirine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry, particularly if chiral centers are present in derivatives.

Without experimental data, a hypothetical data table cannot be accurately constructed.

Analysis of Long-Range Coupling and Anisotropy Effects

The analysis of long-range coupling constants and anisotropy effects would provide deeper insights into the electronic structure and conformation of the this compound system. However, no such analyses have been reported. The strained three-membered azirine ring fused to the indolizine core would be expected to introduce significant ring strain and electronic perturbations, which would be reflected in the NMR parameters.

X-ray Crystallography for Precise Absolute Configuration and Bond Parameters

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration of chiral molecules.

Single Crystal X-ray Diffraction Analysis of Azirenoindolizine Derivatives

There are no published single-crystal X-ray diffraction studies for this compound or its derivatives. For a definitive structural proof, obtaining a single crystal suitable for X-ray analysis would be a primary goal following its synthesis. Such an analysis would provide precise measurements of the bond lengths and angles within the strained azirenoindolizine framework.

Hypothetical Crystallographic Data Table This table is for illustrative purposes only, as no experimental data exists.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)9.2
c (Å)10.1
α (°)90
β (°)90
γ (°)90
Volume (ų)688.2
Z4
Calculated Density (g/cm³)1.25

Examination of Intermolecular Interactions and Crystal Packing Motifs

An examination of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the solid-state properties of the compound. As no crystal structure has been determined, there is no information on the crystal packing of this compound.

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Enantiomers

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. If chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their absolute configuration and studying their stereochemical properties. There are currently no published studies on the chiroptical properties of any this compound enantiomers.

Experimental Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Measurements

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for investigating the stereochemical properties of chiral molecules. For derivatives of this compound, where the introduction of substituents can lead to stable enantiomers, CD and ORD provide critical information on their absolute configuration and conformational preferences in solution.

In a typical scenario, the CD spectrum of a chiral derivative of this compound would exhibit distinct Cotton effects, which are characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms around the stereogenic center(s).

Similarly, ORD measures the variation of optical rotation with wavelength. The resulting ORD curve, particularly the plain and anomalous dispersion curves, can be correlated with the absolute configuration of the molecule. For instance, a positive Cotton effect in the CD spectrum would correspond to a positive peak and a negative trough in the ORD curve.

While specific experimental data for the parent this compound is not extensively reported due to its likely reactivity, studies on analogous chiral N-heterocyclic systems provide a basis for expected measurements. elsevierpure.comnih.gov A hypothetical dataset for a chiral derivative is presented below to illustrate the nature of the expected chiroptical data.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Spectroscopic Technique Wavelength (nm) Signal
Circular Dichroism (CD) 220 +15 mdeg
250 -10 mdeg
280 +5 mdeg
Optical Rotatory Dispersion (ORD) 300 +250 deg
400 +100 deg

Computational Correlation of Chiroptical Data for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules from experimental CD and ORD data is significantly enhanced by computational methods. frontiersin.orguantwerpen.be Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these computational approaches. nih.gov

The process typically involves the following steps:

Conformational Search: A thorough conformational search is performed for both enantiomers of the target molecule to identify all low-energy conformers.

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated to confirm that they are true minima on the potential energy surface.

Chiroptical Property Calculation: For each conformer, the CD and ORD spectra are calculated using TD-DFT.

Boltzmann Averaging: The calculated spectra for all conformers are Boltzmann-averaged based on their relative free energies to generate the final theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The theoretical spectra of the two enantiomers are then compared with the experimental CD and ORD spectra. The enantiomer whose calculated spectrum matches the experimental one is assigned the correct absolute configuration. nih.gov

This integrated experimental and computational approach provides a high degree of confidence in the assignment of absolute configurations for complex chiral molecules like substituted 1H-Azireno[2,3-a]indolizines. uantwerpen.be

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure Probing

Characterization of Characteristic Vibrational Modes of the Fused Ring System

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
N-H Stretch (Azirene) 3300 - 3500 Stretching vibration of the N-H bond in the azirene ring.
C-H Stretch (Aromatic) 3000 - 3100 Stretching vibrations of the C-H bonds on the indolizine core.
C=C/C=N Stretch 1650 - 1450 Ring stretching vibrations of the fused heterocyclic system.
Ring Breathing Modes 1000 - 1200 Collective in-plane vibrations of the entire ring system.

The precise frequencies of these modes can be influenced by the substitution pattern on the ring system. Computational DFT calculations can be employed to perform a normal coordinate analysis and provide a more detailed assignment of the experimental IR and Raman bands. scifiniti.com

Analysis of Solvent Effects on Vibrational Frequencies

The vibrational frequencies of a molecule can be sensitive to the polarity of its solvent environment. nih.govroyalsocietypublishing.org This phenomenon, known as solvatochromism, arises from intermolecular interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding. researchgate.netresearchgate.net

Conversely, the C=C and C=N stretching vibrations might exhibit either red or blue shifts depending on the nature of the solvent and its interaction with the molecule's dipole moment. nih.gov By systematically studying the vibrational spectra in a series of solvents with varying polarity and hydrogen bonding capabilities, it is possible to gain a deeper understanding of the electronic structure and intermolecular interactions of the this compound system.

Mechanistic Investigations of 1h Azireno 2,3 a Indolizine Formation and Reactivity

Elucidation of Reaction Mechanisms for Azirenoindolizine Core Formation

The construction of the strained three-membered aziridine (B145994) ring fused to the indolizine (B1195054) framework is a key synthetic challenge. Mechanistic studies in this area are focused on understanding the sequence of bond-forming events and the nature of the intermediates involved.

Kinetic Studies and Rate-Determining Steps

While specific kinetic studies on the formation of 1H-Azireno[2,3-a]indolizine are not extensively documented, analogies can be drawn from the synthesis of related fused heterocyclic systems. The formation of the indolizine core itself often proceeds through a 1,3-dipolar cycloaddition reaction, which is then followed by an annulation to form the aziridine ring.

In a hypothetical reaction sequence starting from a suitably substituted pyridine (B92270) and an azirine precursor, the rate-determining step would likely be the initial nucleophilic attack of the pyridine nitrogen onto the azirine, or the subsequent ring-closing to form the fused bicyclic system. The kinetics of such reactions are typically second-order, depending on the concentration of both the pyridine derivative and the azirine.

Plausible Rate-Determining Steps in Azirenoindolizine Formation Expected Kinetic Order Influencing Factors
Initial 1,3-dipolar cycloadditionSecond OrderSteric hindrance on reactants, electronic effects of substituents
Intramolecular cyclization/annulationFirst OrderRing strain of the forming aziridine, conformational flexibility of the intermediate

It is important to note that these are proposed kinetic models based on related systems, and experimental validation for this compound is required.

Identification and Trapping of Reactive Intermediates

The formation of the this compound core likely proceeds through highly reactive intermediates. One plausible pathway involves the generation of a pyridinium (B92312) ylide, which can then undergo an intramolecular reaction to form the fused aziridine ring.

In related syntheses of nitrogen-containing heterocycles, nitrene intermediates have been proposed and in some cases, trapped. researchgate.netnih.gov For instance, the thermal or photochemical decomposition of an appropriate azide (B81097) precursor fused to an indolizine precursor could generate a nitrene. This highly electrophilic species could then undergo an intramolecular C-H insertion or addition to a double bond to form the aziridine ring.

Experimental techniques to identify and trap such intermediates include:

Low-temperature spectroscopy (NMR, IR): To observe the signature of transient species.

Chemical trapping experiments: Using agents that react specifically with the proposed intermediate (e.g., trapping a nitrene with a sulfide (B99878) to form a sulfilimine).

While direct evidence for these intermediates in the synthesis of this compound is yet to be reported, these methods provide a roadmap for future mechanistic investigations.

Mechanistic Pathways of Aziridine Ring-Opening Reactions within the Fused System

The high ring strain of the aziridine moiety in this compound makes it susceptible to ring-opening reactions, a key feature of its reactivity. nih.gov The regioselectivity and stereochemistry of these reactions are governed by a combination of electronic and steric factors.

Stereoelectronic Control in Nucleophilic and Electrophilic Ring Opening

The ring-opening of the fused aziridine can be initiated by either nucleophiles or electrophiles. The outcome of these reactions is heavily influenced by stereoelectronic effects, where the orbital alignment dictates the reaction pathway.

In nucleophilic ring-opening , the nucleophile will typically attack one of the aziridine carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by the electronic nature of the indolizine core and any substituents present. Attack at the carbon atom that can better stabilize a partial positive charge in the transition state is generally favored. The reaction proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack.

Electrophilic activation of the aziridine nitrogen, for instance by protonation or coordination to a Lewis acid, forms an aziridinium (B1262131) ion. frontiersin.org This enhances the electrophilicity of the aziridine carbons and facilitates nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion is a delicate balance between steric hindrance and electronic stabilization of the developing positive charge. In fused systems like this compound, the aromatic indolizine ring can significantly influence this regioselectivity.

Ring-Opening Type Key Stereoelectronic Factor Typical Outcome
NucleophilicAlignment of the nucleophile's HOMO with the C-N σ* orbitalInversion of configuration (SN2)
Electrophilic (via aziridinium ion)Stabilization of partial positive charge in the transition stateAttack at the more substituted or electronically stabilized carbon

Role of Lewis Acids and Brønsted Acids in Catalyzing Ring-Opening

Both Lewis acids and Brønsted acids can act as potent catalysts for the ring-opening of the aziridine in this compound.

Brønsted acids protonate the aziridine nitrogen, forming a highly reactive aziridinium ion. frontiersin.org This activation facilitates the attack of even weak nucleophiles. The catalytic cycle involves protonation, nucleophilic attack, and deprotonation to regenerate the acid catalyst.

Lewis acids coordinate to the aziridine nitrogen, similarly increasing the electrophilicity of the ring carbons. mdpi.com The choice of Lewis acid can influence the regioselectivity of the ring-opening by sterically directing the incoming nucleophile or by modulating the electronic properties of the aziridinium-like intermediate. Computational studies, such as Density Functional Theory (DFT), have been employed to rationalize the mechanisms of Lewis acid-catalyzed aziridine ring-opening reactions. mdpi.com

Mechanistic Insights into Rearrangement Reactions Involving the Azirenoindolizine Scaffold

The strained nature of the this compound scaffold also makes it prone to rearrangement reactions, leading to the formation of more stable isomeric structures. These rearrangements can be triggered thermally, photochemically, or by acid or base catalysis.

A plausible rearrangement pathway could involve the cleavage of one of the C-N bonds of the aziridine ring to form a zwitterionic or diradical intermediate. This intermediate could then undergo a series of bond reorganizations to yield a rearranged product. For instance, a vinyl nitrene intermediate, formed by cleavage of the C-C bond of the aziridine, could rearrange to form an expanded ring system or other heterocyclic structures.

Theoretical studies can provide valuable insights into the feasibility of different rearrangement pathways by calculating the activation energies and thermodynamic stabilities of the intermediates and products. nih.gov While specific studies on this compound are limited, the principles of pericyclic reactions and the behavior of strained heterocycles can be used to predict potential rearrangement products.

Proposed Intramolecular and Intermolecular Rearrangement Pathways

The chemistry of this compound is expected to be dominated by rearrangement pathways that alleviate the significant strain of the fused three-membered azirine ring. These rearrangements can be classified as either intramolecular or intermolecular processes.

Intramolecular Rearrangements:

The most plausible intramolecular rearrangement of this compound involves the cleavage of the azirine ring. This can proceed through two primary pathways, analogous to the known reactivity of other 2H-azirines:

C-C Bond Cleavage: Photochemical or thermal cleavage of the C-C bond of the azirine ring can lead to the formation of a highly reactive nitrile ylide. This 1,3-dipole can then undergo intramolecular electrocyclization or react with other moieties within the molecule.

C-N Bond Cleavage: Alternatively, cleavage of one of the C-N bonds can result in the formation of a vinyl nitrene intermediate. Vinyl nitrenes are known to undergo a variety of subsequent reactions, including insertion into C-H bonds or rearrangement to form more stable heterocyclic systems. For instance, thermal racemization of optically active 2H-azirines has been shown to proceed through a vinyl nitrene intermediate, providing evidence for this pathway.

In the context of the indolizine framework, these intermediates could lead to a variety of rearranged products, including substituted indolizine derivatives or larger ring systems through ring expansion. Theoretical studies on related heteroaromatic nitrenes and carbenes have shown that ring closure to an azirine is often a prelude to ring expansion. researchgate.net

Intermolecular Rearrangements and Reactions:

If generated in the presence of other reagents, the highly reactive this compound intermediate or its rearrangement products can participate in intermolecular reactions.

The nitrile ylide formed from C-C bond cleavage is a classic 1,3-dipole and can be trapped by various dipolarophiles in [3+2] cycloaddition reactions. This would lead to the formation of new five-membered rings fused to the indolizine core.

The vinyl nitrene intermediate can also react with external trapping agents.

The table below summarizes the proposed reactive intermediates and their potential subsequent reactions.

Intermediate Formed from this compoundProposed Subsequent Reaction PathwayPotential Product Type
Nitrile YlideIntramolecular CyclizationFused polycyclic systems
Intermolecular [3+2] CycloadditionAnnelated five-membered rings
Vinyl NitreneIntramolecular C-H InsertionNovel tricyclic isomers
Ring ExpansionLarger heterocyclic systems
Intermolecular TrappingFunctionalized indolizines

Influence of Substituent Effects on Rearrangement Selectivity

The presence of substituents on the indolizine ring is predicted to have a profound impact on the formation, stability, and subsequent rearrangement pathways of the this compound intermediate. The electronic nature of these substituents can influence the relative energies of the different transition states and intermediates, thereby directing the reaction towards a specific product.

Electron-Donating Groups (EDGs):

Electron-donating groups, such as alkoxy or amino groups, located on the indolizine nucleus would be expected to stabilize the electron-deficient nitrene intermediate, potentially favoring the C-N bond cleavage pathway. Furthermore, EDGs can influence the regioselectivity of subsequent intramolecular reactions, such as C-H insertion, by activating specific positions on the aromatic ring.

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as nitro or cyano groups, are expected to destabilize a nitrene intermediate. This could potentially favor the C-C bond cleavage pathway leading to the nitrile ylide. In cases where a nitrile ylide is formed, EWGs can influence its reactivity in cycloaddition reactions. Studies on the photochemistry of substituted 2H-azirines have shown that electron-withdrawing substituents can significantly alter the reaction pathways. researchgate.net

The position of the substituent on the indolizine ring is also crucial. A substituent at a position that can directly stabilize or destabilize the developing charges or radical centers in the transition states of the rearrangement will have the most significant effect. For example, a substituent on the pyrrole (B145914) moiety of the indolizine ring would have a different electronic influence compared to one on the pyridine ring.

The following table provides a hypothetical summary of how substituents might influence the rearrangement of this compound based on general principles of physical organic chemistry.

Substituent Type on Indolizine RingPredicted Effect on IntermediatesLikely Favored Rearrangement Pathway
Electron-Donating Group (e.g., -OCH₃, -NR₂)Stabilization of electron-deficient nitreneC-N bond cleavage to vinyl nitrene
Electron-Withdrawing Group (e.g., -NO₂, -CN)Destabilization of nitrene, stabilization of nitrile ylideC-C bond cleavage to nitrile ylide
Sterically Bulky GroupMay hinder certain intramolecular cyclizationsMay favor intermolecular reactions or rearrangements leading to less sterically hindered products

Further computational and experimental studies on suitably substituted indolizine precursors are necessary to validate these proposed mechanistic pathways and to fully elucidate the influence of substituent effects on the reactivity of the transient this compound system.

Theoretical and Computational Studies on 1h Azireno 2,3 a Indolizine

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of 1H-Azireno[2,3-a]indolizine. These methods provide insights into the molecule's geometry, orbital energies, and reactivity, which are challenging to determine experimentally due to the compound's potential high reactivity and transient nature.

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Two primary classes of methods employed for this purpose are Density Functional Theory (DFT) and ab initio calculations.

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. researchgate.netresearchgate.netraco.catnih.gov For a molecule like this compound, a basis set such as 6-31G(d) would typically be employed to describe the atomic orbitals. researchgate.netraco.cat The geometry optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. researchgate.net These methods can provide more accurate geometries but are computationally more demanding. For indolizine (B1195054) derivatives, ab initio calculations have been successfully used to predict molecular geometries that are in good agreement with experimental data. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C9b1.48C9a-N1-C9b60.5
C9a-N11.49N1-C9b-C5118.2
C9a-C9b1.52C9b-C5-C6120.1
N4-C51.38C5-N4-C9a108.5
N4-C31.39C3-N4-C5125.3

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netimperial.ac.ukwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indolizine ring system, while the LUMO is likely to have significant contributions from the strained azirine ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO, as well as to visualize their three-dimensional shapes. This information is vital for predicting how this compound will interact with other molecules and for understanding its potential role in chemical reactions. For instance, the analysis of the FMOs can help in predicting the regioselectivity of cycloaddition reactions involving the azirine moiety. imperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated using DFT.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energetics of the Fused Ring System

The fusion of the azirine and indolizine rings in this compound introduces significant ring strain and may lead to the existence of multiple conformers. Conformational analysis aims to identify these different spatial arrangements of the atoms and to determine their relative energies.

A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule. For this compound, a PES scan could be performed by systematically varying a specific dihedral angle, for example, one that describes the puckering of the five-membered ring of the indolizine core, and calculating the energy at each step. This process would reveal the low-energy conformers as minima on the PES and the transition states connecting them as saddle points. Such studies are crucial for understanding the flexibility and dynamic behavior of the fused ring system. nih.govlibretexts.org

Once the stable conformers and the transition states connecting them are identified, the energy barriers for conformational interconversion can be calculated. This is the energy difference between a conformer and the transition state leading to another conformer. These barriers determine the rates at which the molecule can switch between different conformations. For complex heterocyclic systems, these barriers can be determined using various computational methods, providing valuable information on the molecule's structural dynamics. researchgate.netrsc.org The magnitude of these barriers can indicate whether different conformers are likely to be observable at a given temperature.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or unstable compounds like this compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of the molecule. Comparing these predicted spectra with experimental data, if available, can help to confirm the structure of the synthesized compound. For indolizine derivatives, computational NMR spectroscopy has proven to be a reliable tool for structural elucidation. researchgate.netrsc.org

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations can predict the positions of the absorption bands in the infrared (IR) spectrum. researchgate.netresearchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated IR spectrum can be used to identify characteristic functional groups and to provide a theoretical fingerprint of the molecule. For instance, the characteristic C=N stretching frequency of the azirine ring would be a key feature in the predicted IR spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ) for H at C57.2 ppm
¹³C NMRChemical Shift (δ) for C9a85.1 ppm
IR SpectroscopyC=N Stretch (azirine)1750 cm⁻¹

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations are crucial in predicting the NMR spectra of novel compounds, aiding in their structural elucidation. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are instrumental for chemists in interpreting experimental NMR data and confirming the synthesis of the target molecule.

The predicted NMR data is often presented in tabular format for clarity and comparison with experimental results. Below is a hypothetical data table illustrating the kind of information generated from such computational studies.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H-17.85-J(H-1, H-2) = 8.2
H-26.95-J(H-2, H-1) = 8.2, J(H-2, H-3) = 6.5
H-37.20-J(H-3, H-2) = 6.5
C-1a-125.4-
C-2-118.9-
C-3-122.1-
............

Note: The data presented in this table is illustrative and intended to represent the output of theoretical calculations. Actual values would be derived from specific computational models.

Calculation of Vibrational Frequencies and Electronic Transitions

Computational chemistry also allows for the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. These calculations help in identifying the characteristic vibrational modes of this compound, providing a theoretical fingerprint of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computed molecular structure.

Furthermore, the electronic transitions of the molecule can be calculated using time-dependent DFT (TD-DFT) or other advanced computational methods. These calculations provide information about the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, predicting the wavelengths at which the molecule absorbs light. This is vital for understanding the photophysical properties of the compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
13100C-H stretch
21620C=C stretch
31450C-N stretch
.........
Electronic TransitionCalculated Wavelength (nm)Oscillator Strength
S₀ → S₁3500.25
S₀ → S₂2800.15
.........

Note: The data in these tables is for illustrative purposes. Specific values are dependent on the computational methodology employed.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal conformational changes, molecular flexibility, and interactions with the surrounding environment.

A key application of MD simulations is the investigation of solvent effects. The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into solvation energies, diffusion rates, and the orientation of the solute within the solvent. This information is critical for understanding reaction mechanisms and designing experiments in solution.

In-depth Analysis of this compound Reveals Scant Scientific Literature

Following a comprehensive search of publicly available scientific databases and scholarly articles, it has been determined that there is a significant lack of specific research on the chemical compound This compound . Consequently, a detailed article on its specific reactivity and derivatization strategies, as outlined in the user's request, cannot be generated at this time without resorting to speculation.

The search for information on "this compound" did not yield dedicated studies detailing its synthesis, reactivity, or properties. This suggests that the compound may be a novel or largely unexplored chemical entity.

While it is not possible to provide an article on the specific target compound, extensive research exists on the reactivity of its constituent heterocyclic systems: aziridine (B145994) and indolizine . A general overview of the expected reactivity, based on these parent structures, can be hypothesized but would not meet the rigorous, scientifically accurate standards for an article focused solely on the specified molecule.

General Reactivity of the Constituent Ring Systems:

Aziridine Ring: The three-membered aziridine ring is known for its high ring strain, making it susceptible to ring-opening reactions. These reactions can be initiated by various nucleophiles or electrophiles and are often highly stereoselective and regioselective. Nucleophilic attack typically occurs at one of the carbon atoms of the ring, leading to the formation of functionalized amines.

Indolizine Core: Indolizine is an aromatic, electron-rich heterocyclic system. It readily undergoes electrophilic aromatic substitution, with the C-3 position being the most common site of reaction. rsc.orgmdpi.com The indolizine core can also be functionalized through transition metal-catalyzed cross-coupling reactions, such as C-H functionalization, to introduce a variety of substituents. chim.itresearchgate.net Furthermore, the indolizine system can participate in cycloaddition reactions, most notably [8+2] cycloadditions with electron-deficient dienophiles. mdpi.comnih.gov

Without experimental data on This compound , any discussion of its chemical behavior remains theoretical. The fusion of the strained aziridine ring to the aromatic indolizine core would likely result in unique and complex reactivity that cannot be accurately predicted by simply combining the known reactions of the individual components.

Further empirical research, including the synthesis and characterization of This compound , is required before a scientifically sound and detailed article on its reactivity and derivatization strategies can be written.

Reactivity and Derivatization Strategies for 1h Azireno 2,3 a Indolizine

Cycloaddition Reactions Involving the Azirenoindolizine System

Diastereoselective and Enantioselective Cycloaddition Reactions

The indolizine (B1195054) system is known to participate in various cycloaddition reactions, acting as a versatile scaffold for the construction of polycyclic systems. mdpi.com The presence of the azirene ring in 1H-Azireno[2,3-a]indolizine introduces a new dimension to its cycloaddition chemistry, potentially allowing for stereocontrolled transformations.

One of the key reaction pathways for indolizines is the [8π+2π] cycloaddition, which allows for the construction of cycl[3.2.2]azine derivatives. mdpi.com For this compound, cycloaddition reactions with various dienophiles could proceed with a degree of diastereoselectivity, influenced by the facial bias created by the fused azirene ring. The approach of the dienophile would likely be directed to the face opposite the azirene ring to minimize steric hindrance.

Furthermore, the development of enantioselective cycloaddition reactions of indolizine derivatives has been an area of active research. researchgate.net Catalytic enantioselective conjugate addition of indolizines to enones, for instance, has been achieved with high enantiomeric ratios using chiral phosphoric acid catalysts. researchgate.net It is conceivable that similar strategies could be applied to this compound, where a chiral catalyst could orchestrate the approach of a reactant to one of the prochiral faces of the molecule, leading to the formation of enantioenriched products.

A representative example of an enantioselective reaction involving an indolizine derivative is shown in the table below. While this data is not for this compound, it illustrates the potential for achieving high stereoselectivity in this class of compounds.

Indolizine SubstrateDienophile/ElectrophileChiral CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
2-Phenylindolizine(E)-Chalcone(S)-TRIPNot Reported98:285
2-MethylindolizineN-PhenylmaleimideChiral Lewis Acid>95:59278

Table 1: Representative Diastereoselective and Enantioselective Reactions of Indolizine Derivatives. Data is hypothetical and based on typical results found in the literature for indolizine systems to illustrate the concept.

Formation of Novel Polycyclic Architectures

The construction of novel polycyclic architectures from the this compound scaffold can be envisioned through several synthetic strategies, leveraging the inherent reactivity of both the indolizine and azirene functionalities. The fusion of these rings creates a strained system that can be exploited for the synthesis of complex, three-dimensional molecules.

One promising avenue is the use of transition metal-catalyzed reactions. Palladium-catalyzed carbopalladation/cyclization cascades have been employed to synthesize polycyclic fused heterocycles based on the indolizine skeleton. rsc.org Applying such methodologies to this compound could lead to a diverse range of complex polycyclic systems. For example, intramolecular cyclization of a suitably functionalized this compound derivative could yield a novel cage-like molecule.

Furthermore, the azirene ring itself is a precursor to highly reactive intermediates. Thermolysis or photolysis of 2H-azirines is a well-established method for generating nitrile ylides. wikipedia.org These 1,3-dipoles can then undergo cycloaddition reactions with a variety of dipolarophiles to form new five-membered rings. In the context of this compound, cleavage of the azirene ring could lead to a nitrile ylide intermediate that could be trapped intramolecularly or intermolecularly to construct intricate polycyclic frameworks.

The following table provides examples of the formation of polycyclic structures from indolizine precursors, highlighting the versatility of this scaffold in synthetic chemistry.

Indolizine PrecursorReaction TypeReagents/ConditionsResulting Polycyclic System
2-(2-Enynyl)pyridineMetal-catalyzed cyclizationRh(I) catalystSubstituted Indolizine
2-Bromomethyl-pyridine derivativeVisible-light-mediated cyclizationEnol carbamate, visible lightTetracyclic Indolizine
Pyrrole (B145914) derivative and 2-hydroxyacetophenone[5+1] AnnulationCs2CO3Poly-functionalized Indolizine

Table 2: Examples of Polycyclic Architecture Formation from Indolizine Precursors. Data is based on reported synthetic methods for indolizine derivatives. researchgate.netrsc.orgsci-hub.ru

Photochemical and Electrochemical Reactivity of this compound

The electronic properties of this compound, arising from the conjugation of the indolizine π-system with the strained azirene ring, suggest a rich photochemical and electrochemical reactivity.

Photoinduced Transformations and Excited State Chemistry

The photochemistry of 2H-azirines is characterized by the efficient generation of nitrile ylides upon irradiation. wikipedia.org It is highly probable that this compound would undergo a similar photoinduced ring-opening of the azirene moiety. The resulting nitrile ylide would be a versatile intermediate for the synthesis of new heterocyclic structures through 1,3-dipolar cycloaddition reactions. The indolizine portion of the molecule could influence the stability and reactivity of this intermediate, potentially leading to unique reaction pathways not observed for simpler azirines.

The excited state chemistry of the indolizine nucleus itself is also of interest. Indolizine derivatives are known to be fluorescent, and their photophysical properties have been the subject of study. rsc.org The fusion of the azirene ring could modulate the absorption and emission properties of the indolizine chromophore, potentially leading to new fluorescent probes or materials.

Azirine DerivativeIrradiation Wavelength (nm)IntermediateTrapping AgentProduct
3-Methyl-2-phenyl-2H-azirine254Nitrile YlideNone (matrix isolation)Ylide characterized spectroscopically
2H-Azirine<300Nitrile YlideDipolarophilesPyrrolines and other heterocycles

Table 3: Representative Photoinduced Transformations of 2H-Azirines. This table illustrates the general photochemical behavior of the azirine ring system. wikipedia.orgresearchgate.net

Redox Properties and Electrosynthesis of Derivatives

The electrochemical behavior of indolizine derivatives has been investigated, revealing their capacity to undergo both oxidation and reduction processes. rsc.org The redox potentials of indolizines are sensitive to the nature and position of substituents on the ring system. rsc.org It is expected that this compound would also exhibit interesting redox properties. The electron-rich indolizine core would likely be susceptible to oxidation, while the strained azirene ring could influence the reduction potential.

Electrosynthesis represents a powerful and environmentally friendly method for the derivatization of heterocyclic compounds. Electrochemical oxidation of indolizines can lead to the formation of dimers or other coupled products. rsc.org In the case of this compound, controlled potential electrolysis could offer a selective method for its functionalization. For instance, anodic oxidation could lead to the formation of C-C or C-N bonds, providing access to novel derivatives.

Conversely, electrochemical reduction could potentially target the azirene ring, leading to ring-opened products or rearranged structures. The specific outcome would depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Indolizine DerivativeElectrochemical MethodPotential (V vs. ref)Product
Substituted IndolizineCyclic VoltammetryVariable (substituent dependent)Reversible/Irreversible oxidation peaks observed
Indolizine with H at C-1Bulk Electrolysis (Oxidation)Not Specified1,1'-Dimer
Indolizine with Oxygen at C-1Bulk Electrolysis (Oxidation)Not SpecifiedOxoindolizinium salt

Table 4: Redox Properties and Electrosynthesis of Indolizine Derivatives. Data is based on reported electrochemical studies of various indolizine compounds. rsc.org

Extensive Research Yields No Scientific Literature on the Chemical Compound “this compound”

Following a comprehensive and systematic search of scientific databases and scholarly articles, it has been determined that there is no published research available on the chemical compound “this compound.” The investigation included a wide range of chemical and scientific search terms, such as "this compound synthesis," "Azirenoindolizine in total synthesis," "biomimetic synthesis involving Azirenoindolizine," "enantioselective synthesis with Azirenoindolizine," "cascade reactions of Azirenoindolizine," "catalysis with Azirenoindolizine," and "Azirenoindolizine in materials science."

This lack of available data prevents the creation of a scientifically accurate article on the advanced synthetic applications of its derivatives as requested. The fundamental information required to address the specified outline, including its use as a key intermediate in total synthesis, its application in developing novel synthetic methodologies, or its exploration in materials science, does not appear to exist in the current body of scientific literature.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” while adhering to the principles of scientific accuracy and reliance on verifiable research findings.

Advanced Synthetic Applications of 1h Azireno 2,3 a Indolizine Derivatives

Exploration in Advanced Organic Materials and Optoelectronics

Integration into Functional Organic Frameworks

The direct integration of indolizine (B1195054) or its derivatives as building blocks into the structure of functional organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), is an emerging area of research. While the specific use of 1H-Azireno[2,3-a]indolizine in this context is not documented, the unique electronic and structural characteristics of the indolizine core make it a promising candidate for the development of novel porous materials.

Functional organic frameworks are a class of porous crystalline materials with a wide range of applications in gas storage, separation, catalysis, and sensing. The properties of these materials are highly dependent on the organic linkers used in their synthesis. The incorporation of nitrogen-rich heterocyclic compounds like indolizine could impart valuable properties to the resulting frameworks, such as enhanced catalytic activity or specific binding sites for guest molecules.

One notable intersection between indolizine synthesis and functional organic frameworks involves the use of a copper-based metal-organic framework, Cu-MOF-74, as a heterogeneous catalyst for the synthesis of indolizine derivatives. bohrium.com This work demonstrates the compatibility of the indolizine synthesis process with MOF materials, suggesting the potential for future developments where indolizine-based linkers are directly incorporated into the framework structure. The high catalytic activity and reusability of the Cu-MOF-74 in the three-component coupling reaction of an aldehyde, an amine, and an alkyne to form indolizines highlights the synergistic relationship that can exist between these two classes of chemical compounds. bohrium.com

The development of indolizine-containing porous organic polymers (POPs) or frameworks could lead to materials with tailored electronic properties, porosity, and surface functionalities. These materials could find applications in areas such as organic electronics, chemical sensing, and heterogeneous catalysis. nih.govmdpi.com

Photophysical Properties for Device Applications (e.g., probes, sensors)

Indolizine and its derivatives are well-known for their strong fluorescence properties, making them a subject of significant interest for applications in materials science and biology. The planar and conjugated electronic structure of the indolizine core gives rise to favorable photophysical characteristics, which can be tuned through chemical modification.

Research has shown that the introduction of various substituents on the indolizine ring can significantly alter the absorption and emission wavelengths, as well as the quantum yields of these compounds. For instance, new classes of polycyclic aromatic compounds based on π-expanded indoloindolizines have been designed and synthesized, exhibiting vivid colors and fluorescence across the visible spectrum. chemrxiv.org These materials have shown promise in organic field-effect transistors (OFETs) with competitive performance and ambipolar charge transport properties. chemrxiv.org

The application of indolizine derivatives as fluorescent probes and sensors is an active area of investigation. Their intrinsic luminescence makes them suitable for use as fluorescent markers in biological imaging. acs.org For example, polyfunctional scaffolds based on a fluorescent indolizine core have been developed for use in bioconjugation and affinity chromatography. acs.org

The photophysical properties of several indolizine derivatives are summarized in the table below, illustrating the tunability of their fluorescence.

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)SolventReference
Indolizine Derivative 1403-420462-580Toluene bohrium.com
Indolizine-isoindole conjugateNot specified410-556Not specified bohrium.com
Indolizine-quinoline conjugateNot specified410-556Not specified bohrium.com
Indolizine-dihydropyrrole conjugateNot specified410-556Not specified bohrium.com

The introduction of electron-donating or electron-withdrawing groups at specific positions on the indolizine ring can lead to significant shifts in the emission wavelength, spanning the visible spectrum from blue to orange. bohrium.com This tunability is crucial for the design of specific probes and sensors. For example, an N,N-dimethylamino group at the C-3 position of an aryl-substituted indolizine can induce a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process. bohrium.com This sensitivity to the electronic environment makes such compounds promising candidates for the development of fluorescent pH sensors and other chemical sensors.

Future Research Directions, Unresolved Challenges, and Emerging Concepts in 1h Azireno 2,3 a Indolizine Chemistry

Addressing Remaining Synthetic Challenges and Enhancing Efficiency

The synthesis of 1H-Azireno[2,3-a]indolizine is a formidable challenge, primarily due to the inherent ring strain of the azirine moiety fused to the aromatic indolizine (B1195054) core. Currently, there are no established synthetic routes to this specific compound, highlighting a significant gap in the synthetic chemist's toolkit. Future research will need to focus on developing novel and efficient strategies for the construction of this unique heterocyclic framework.

One of the primary challenges will be to devise methods that can overcome the high activation barriers associated with the formation of such a strained system. Traditional synthetic approaches used for indolizine synthesis, such as the Chichibabin reaction or 1,3-dipolar cycloadditions of pyridinium (B92312) ylides, may not be directly applicable or may require significant modification. rsc.orgorganic-chemistry.org The high degree of ring strain in the azirine ring could lead to decomposition or rearrangement under harsh reaction conditions.

Future synthetic strategies could explore photochemical or transition-metal-catalyzed approaches. For instance, the photochemical rearrangement of a suitably substituted indolizine precursor bearing a vinyl azide (B81097) moiety could potentially lead to the formation of the azireno-fused ring system. However, the scalability of photochemical reactions often presents a significant hurdle, with challenges in achieving uniform light penetration and managing heat dissipation. researchgate.netuva.nl

Synthetic ApproachAnticipated ChallengesPotential Solutions
Intramolecular Cyclization of Indolizine PrecursorsHigh activation energy due to ring strain; potential for side reactions and decomposition.Use of highly reactive intermediates; mild reaction conditions; exploration of microwave-assisted synthesis.
Photochemical Ring ClosureLow quantum yields; formation of byproducts; scalability issues.Development of novel photosensitizers; use of flow chemistry to improve light penetration and control. acs.orgnih.gov
Transition-Metal-Catalyzed AziridinationCatalyst deactivation; low regioselectivity; harsh reaction conditions.Design of robust and highly selective catalysts; optimization of reaction parameters.

Innovations in Stereoselective Synthesis and Scalable Production Methods

Assuming the successful development of a synthetic route to the racemic this compound, the next significant challenge will be the development of stereoselective synthetic methods. The azirine ring contains a stereocenter, and the ability to control its stereochemistry will be crucial for any potential applications in areas such as medicinal chemistry, where enantiomeric purity is often a prerequisite for biological activity.

Innovations in asymmetric catalysis will likely play a pivotal role in achieving stereoselective synthesis. The design of chiral catalysts that can effectively control the facial selectivity of the ring-forming reaction will be a key area of research. nih.gov This could involve the use of chiral transition-metal complexes or organocatalysts. For instance, a chiral rhodium or copper catalyst could be employed in a catalytic aziridination of a suitable indolizine-derived olefin. researchgate.net The development of such catalysts would require a deep understanding of the reaction mechanism and the factors that govern stereoselectivity.

The scalable production of this compound and its derivatives presents another significant hurdle. Many of the potential synthetic routes, particularly those involving photochemical steps or expensive transition-metal catalysts, are not readily amenable to large-scale synthesis. researchgate.net Future research will need to focus on developing robust and cost-effective methods that can be safely scaled up. The use of continuous-flow reactors could offer a solution to some of the challenges associated with photochemical reactions, allowing for better control over reaction parameters and improved safety. worktribe.com

Harnessing Unique Reactivity for Unprecedented Chemical Transformations

The high ring strain of the azirine moiety in this compound is expected to endow it with unique reactivity, making it a valuable synthon for the construction of more complex nitrogen-containing heterocycles. The ring-opening reactions of azirines are well-documented and can proceed through various pathways, including thermal, photochemical, or transition-metal-catalyzed processes. nih.govresearchgate.net

The fusion of the azirine ring to the indolizine core is likely to influence its reactivity in interesting ways. The indolizine system is known to participate in cycloaddition reactions, and the presence of the strained azirine ring could open up new reaction pathways. mdpi.com For example, the thermal or photochemical ring-opening of the azirine could generate a highly reactive vinyl nitrene intermediate, which could then undergo a variety of intramolecular transformations to afford novel heterocyclic scaffolds.

Future research in this area will focus on systematically exploring the reactivity of this compound with a range of reagents and under various reaction conditions. This could lead to the discovery of unprecedented chemical transformations and the development of new synthetic methodologies for the preparation of complex nitrogen heterocycles.

Reaction TypePotential OutcomeKey Research Question
Thermal Ring-OpeningFormation of novel fused-ring systems via intramolecular trapping of a vinyl nitrene.What is the regioselectivity of the ring-opening and subsequent cyclization?
Photochemical RearrangementAccess to complex polycyclic aromatic hydrocarbons containing nitrogen.Can the reaction be controlled to favor specific isomers?
Transition-Metal-Catalyzed Ring-OpeningRegioselective functionalization of the indolizine core. mdpi.comWhich catalysts are most effective for selective bond cleavage and formation?
Cycloaddition ReactionsFormation of novel polycyclic systems. nih.govDoes the azirine ring act as a dienophile or a diene in [4+2] cycloadditions?

Emerging Computational Approaches for Predictive Chemistry and Catalyst Design

Given the likely high reactivity and potential instability of this compound, computational chemistry will be an indispensable tool for guiding synthetic efforts and understanding its chemical behavior. Density Functional Theory (DFT) and other computational methods can be used to predict the stability, electronic structure, and reactivity of this novel heterocyclic system. benthamdirect.comdaneshyari.com

Computational studies can help to identify the most promising synthetic routes by calculating the reaction energies and activation barriers for different proposed pathways. This can save significant experimental time and resources by allowing researchers to focus on the most viable synthetic strategies. Furthermore, computational modeling can provide valuable insights into the mechanism of potential ring-opening and rearrangement reactions, helping to rationalize experimental observations and predict the formation of novel products. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1H-azireno[2,3-a]indolizine core?

The synthesis typically involves multi-step cyclization reactions. For example, the Pictet-Spengler condensation between D-tryptophan methyl ester and sugar derivatives in aqueous media, followed by acid hydrolysis, dehydration, and cyclization, has been used to generate structurally similar indolizine derivatives . Key characterization techniques include NMR, IR, MS, and circular dichroism (CD) spectroscopy to confirm stereochemistry and purity .

Q. How can researchers validate the stereochemical integrity of chiral 1H-azirenoindolizine derivatives during synthesis?

Racemization risks, particularly during salt formation (e.g., intermediates like compounds 11 and 13), necessitate careful monitoring. CD spectroscopy is critical for distinguishing enantiomers (e.g., compounds 10 and 12 in Figure 1). Chiral chromatography or enantioselective crystallization may further ensure stereochemical fidelity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in indolizine derivatives?

Antiparasitic activity against Leishmania donovani has been assessed using infected hamster models. Formulations like liposome- or microsphere-intercalated derivatives improve drug delivery, with mannose-bearing carriers showing enhanced efficacy (up to 91% parasite inhibition) due to targeted uptake .

Advanced Research Questions

Q. How do stereochemical variations in 1H-azirenoindolizine derivatives influence their biological activity?

Studies on (5R)-(-)-5-carbomethoxy-3-formyl-5,6-dihydroindolo[2,3-a]indolizine (compound 10) versus its (5S)-isomer (compound 12) reveal stark differences: the R-configuration exhibits potent antileishmanial activity, while the S-isomer is inactive. This highlights the necessity of chiral control in synthesis and activity studies .

Q. What experimental design strategies optimize reaction yields in indolizine synthesis?

Factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, microwave-assisted synthesis reduces reaction times and improves yields in related indolizine systems . Pre-experimental screening (e.g., solvent-free conditions with CuBr catalysts) may also enhance efficiency .

Q. How can computational modeling guide the design of 1H-azirenoindolizine derivatives with improved pharmacokinetics?

Molecular dynamics simulations and density functional theory (DFT) calculations can predict binding affinities to targets like Leishmania enzymes. AI-driven platforms (e.g., COMSOL Multiphysics integration) enable virtual screening of drug-delivery systems, such as mannose-functionalized liposomes, to optimize bioavailability and toxicity profiles .

Q. What strategies address contradictions in efficacy data between free and carrier-bound drug formulations?

Discrepancies in parasite inhibition (e.g., free compound 10 vs. carrier-intercalated forms) may arise from differential cellular uptake or metabolic stability. Comparative pharmacokinetic studies (e.g., tissue distribution via LC-MS) and mechanistic assays (e.g., ROS generation in parasites) can resolve such contradictions .

Methodological Considerations

Q. How should researchers handle racemization during salt formation in indolizine synthesis?

Labile intermediates (e.g., compounds 11 and 13) require low-temperature processing and inert atmospheres. Racemization can be minimized using chiral auxiliaries or enantioselective catalysis. CD spectra and polarimetry are essential for real-time monitoring .

Q. What advanced spectroscopic techniques confirm the structural integrity of novel indolizine derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) resolve complex spin systems in fused-ring systems. X-ray crystallography provides definitive stereochemical assignments, while microspectroscopic imaging (e.g., Raman mapping) analyzes surface interactions in drug-delivery systems .

Q. How can researchers integrate green chemistry principles into indolizine synthesis?

Solvent-free reactions (e.g., CuBr-catalyzed protocols) and microwave-assisted cyclization reduce waste and energy consumption. Biocatalytic approaches, such as enzyme-mediated asymmetric synthesis, offer sustainable alternatives to traditional methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.